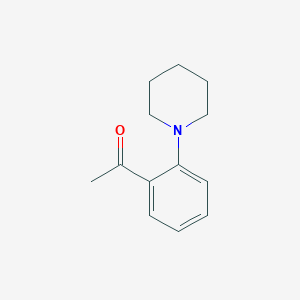

1-(2-(Piperidin-1-yl)phenyl)ethanone

Vue d'ensemble

Description

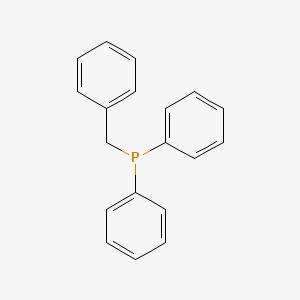

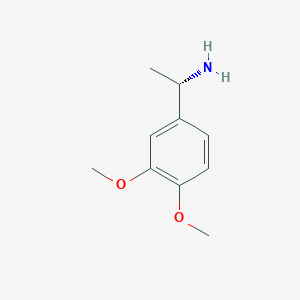

The compound "1-(2-(Piperidin-1-yl)phenyl)ethanone" is a chemical structure that is part of a broader class of compounds known for their diverse pharmacological properties. While the specific compound is not directly mentioned in the provided papers, several related compounds with similar structural features have been synthesized and studied for their biological activities. These compounds typically consist of a piperidine ring attached to a phenyl group, which is further linked to an ethanone moiety. The variations in the substituents on the phenyl ring and modifications of the piperidine moiety lead to different biological activities and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclocondensation, alkylation, acylation, and reduction processes. For instance, a four-component cyclo condensation was used to synthesize piperazine derivatives using a catalyst in ethanol . Another synthesis involved the alkylation and acylation of a piperidine ring followed by reduction to yield alcohol derivatives . These methods highlight the versatility and adaptability of synthetic routes to produce various derivatives of the piperidine-phenyl-ethanone scaffold.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as IR, NMR, and mass spectral studies . X-ray crystallography is also employed to determine the crystal and molecular structure of certain derivatives . These analyses confirm the presence of the piperidine ring and its substitution patterns, which are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups that confer desired biological properties. For example, the introduction of a benzothiazolyl group and a triazolyl group was achieved through click cyclocondensation . The reactivity of the piperidine ring allows for various modifications, such as the formation of urea derivatives through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can significantly affect the compound's reactivity and interaction with biological targets. Some compounds exhibit good antiproliferative activity against human leukemia cells, indicating their potential as therapeutic agents . The antimicrobial activity of certain derivatives also suggests their utility in combating bacterial infections .

Applications De Recherche Scientifique

Microwave Assisted Synthesis and Antibacterial Activity

- This compound has been synthesized using microwave irradiation and shown promising antibacterial activity. It serves as a key intermediate in the synthesis of various pyrimidine and isoindoline derivatives with notable antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Cytotoxic and Antileukemic Activities

- The compound has been used in synthesizing derivatives that exhibit significant cytotoxicity against certain cancer cell lines. Some derivatives have shown particular effectiveness in antileukemic activities, indicating potential for further exploration in cancer research (Vinaya et al., 2012).

Antimicrobial and Antifungal Properties

- Research has also explored the compound's role in the development of antimicrobial and antifungal agents. Several derivatives demonstrate good activity against pathogens, making them candidates for further pharmaceutical development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Structural Analysis and Synthesis Techniques

- Studies involving 1-(2-(Piperidin-1-yl)phenyl)ethanone often focus on the synthesis techniques and structural analysis, utilizing methods like microwave irradiation for efficient synthesis and X-ray crystallography for structural confirmation (Balderson, Fernandes, Michael, & Perry, 2007).

Application in Heterocyclic Compound Synthesis

- This compound is also significant in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry. The introduction of the piperidinyl group enhances the bioactivity of these compounds, making them potent against various biological targets (Mao, Song, & Shi, 2013).

Wound-Healing Potential

- Derivatives of this compound have been evaluated for their wound-healing potential in vivo. Some specific derivatives have shown encouraging results in enhancing wound contraction and collagenation, suggesting their use in therapeutic applications (Vinaya et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRKZEDBPNTPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292634 | |

| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Piperidin-1-yl)phenyl)ethanone | |

CAS RN |

39911-06-3 | |

| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39911-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.